molecular formula C37H41FN2O6 B129127 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid CAS No. 152842-64-3

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid

Cat. No.: B129127
CAS No.: 152842-64-3
M. Wt: 628.7 g/mol
InChI Key: ZEOCZHBGCWLNDK-UHFFFAOYSA-N
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Description

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid is a complex organic compound with the molecular formula C37H41FN2O6 and a molecular weight of 628.73 g/mol This compound is known for its unique structure, which includes an indole core, a hexyl chain, and a benzenetricarboxylic acid moiety

Properties

CAS No.

152842-64-3

Molecular Formula

C37H41FN2O6

Molecular Weight

628.7 g/mol

IUPAC Name

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid

InChI

InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46)

InChI Key

ZEOCZHBGCWLNDK-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F

Other CAS No.

152842-64-3

Synonyms

2-hexylindole-3-acetamide-N-benzenetricarboxylic acid
FGIN 1-44
FGIN-1-44

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid typically involves multiple steps, starting with the preparation of the indole core. The hexyl chain is introduced through alkylation reactions, and the benzenetricarboxylic acid moiety is attached via amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an indole core, a hexyl chain, and a benzenetricarboxylic acid moiety.

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